![molecular formula C13H17N3O B2469939 1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 2320150-71-6](/img/structure/B2469939.png)
1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
The compound “1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile structure in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles are used extensively in drug discovery due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles play a crucial role in organic synthesis . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them ideal for use in polymers .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their aromatic character and hydrogen bonding ability . They can form stable structures, which is beneficial in this field .
Bioconjugation
In bioconjugation, 1,2,3-triazoles are used because of their ability to form stable bonds . This makes them useful in linking biomolecules together .
Chemical Biology
1,2,3-Triazoles are used in chemical biology for various purposes . They can mimic an E or a Z amide bond, making them useful in the study of biological systems .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . Their strong dipole moment and ability to form stable structures make them ideal for this application .
Materials Science
In materials science, 1,2,3-triazoles are used in the creation of liquid crystals . They are also used in the manufacturing of agrochemicals, corrosion inhibitors, photostabilizers, and dyes .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Given the reported inhibition of the carbonic anhydrase-ii enzyme by similar compounds , it can be inferred that the compound may affect biochemical pathways involving this enzyme.
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso and dmf , which may influence their bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c , suggesting that temperature could be a significant environmental factor.
properties
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-5-9(2)13(10(3)6-8)16-7-12(11(4)17)14-15-16/h5-7,11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKODILKISOGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(N=N2)C(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol |
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